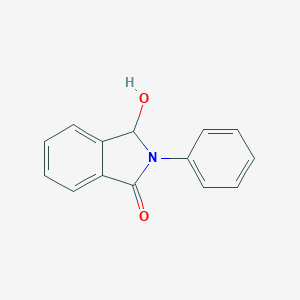
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one is a chemical compound that belongs to the class of isoindolinones. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. PARP inhibitors have gained significant attention in recent years due to their potential use in cancer therapy.
Mecanismo De Acción
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibits 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one by binding to the enzyme's catalytic domain, preventing it from repairing DNA damage. This leads to the accumulation of DNA damage, which ultimately results in cell death. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be particularly effective in cancer cells that have defects in DNA repair pathways, as they are more reliant on 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one for DNA repair.
Efectos Bioquímicos Y Fisiológicos
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have a range of biochemical and physiological effects. In addition to inhibiting DNA repair, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to induce apoptosis (programmed cell death), inhibit angiogenesis (formation of new blood vessels), and modulate immune responses. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have also been shown to have neuroprotective effects in models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one in lab experiments is its potency as a 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitor. This allows for the use of lower concentrations of the compound, reducing the risk of non-specific effects. However, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to have off-target effects, which can complicate the interpretation of results. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be cytotoxic at high concentrations, which can limit their use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one and other 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors. One area of research is the development of combination therapies that target multiple DNA repair pathways, which may be more effective than single-agent therapies. Another area of research is the development of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors with improved selectivity and reduced off-target effects. Additionally, there is ongoing research into the use of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in other diseases, such as cardiovascular disease and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one involves the reaction of 1,2-phenylenediamine with phthalic anhydride in the presence of a catalyst such as zinc chloride. The resulting product is then reduced using sodium borohydride to yield 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one.
Aplicaciones Científicas De Investigación
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one has been extensively studied for its potential use in cancer therapy. 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA-mutated cancers. Clinical trials have demonstrated the efficacy of 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors in ovarian, breast, and prostate cancers. Additionally, 2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one inhibitors have been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propiedades
Número CAS |
18167-15-2 |
|---|---|
Nombre del producto |
2,3-Dihydro-3-hydroxy-2-phenyl-1H-isoindol-1-one |
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3-hydroxy-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C14H11NO2/c16-13-11-8-4-5-9-12(11)14(17)15(13)10-6-2-1-3-7-10/h1-9,13,16H |
Clave InChI |
ZLODOCHSFJATAJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |
SMILES canónico |
C1=CC=C(C=C1)N2C(C3=CC=CC=C3C2=O)O |
Otros números CAS |
18167-15-2 |
Solubilidad |
33.8 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



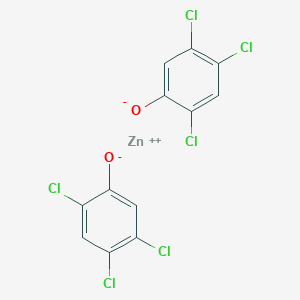
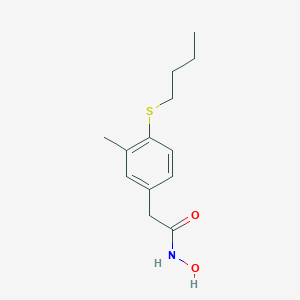
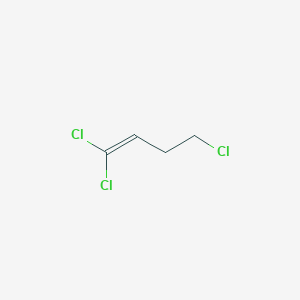
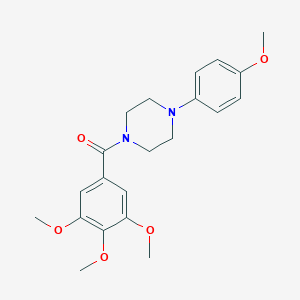
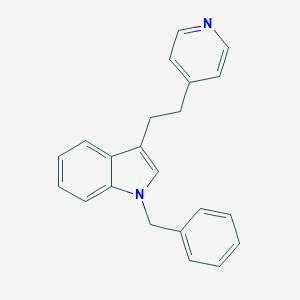
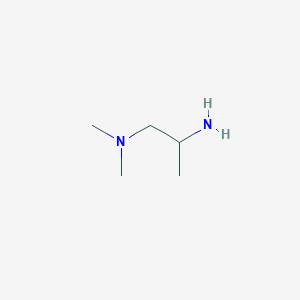
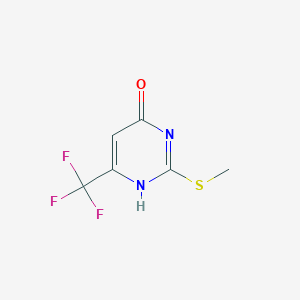
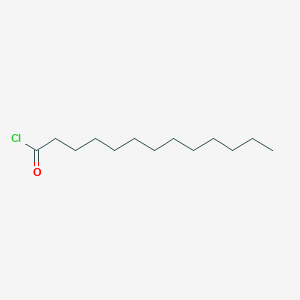
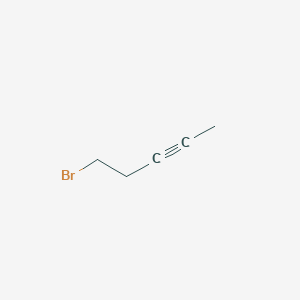
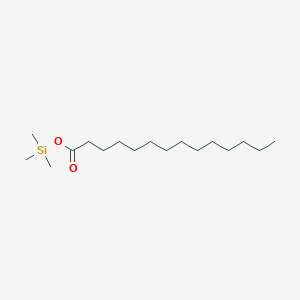
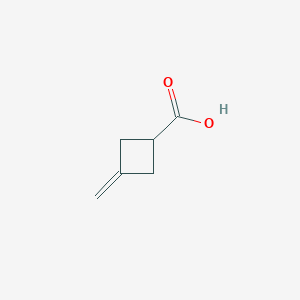
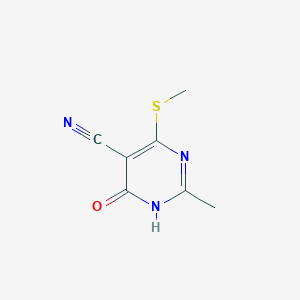
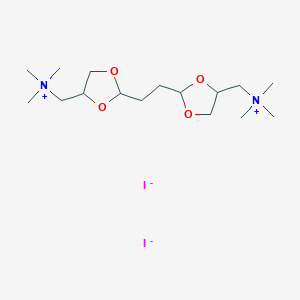
![[4-(Aminomethyl)cyclohexyl]methanol](/img/structure/B93137.png)